2-Fluoro-6-hydroxybenzamide
Overview
Description
2-Fluoro-6-hydroxybenzamide is an organic compound with the molecular formula C7H6FNO2 It is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the sixth position on the benzene ring, along with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-hydroxybenzamide can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzoic acid with hydroxylamine, followed by cyclization to form the amide bond. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Another method involves the direct fluorination of 6-hydroxybenzamide using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-oxo-benzamide.
Reduction: Formation of 2-fluoro-6-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Materials Science: It is utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the fluorine atom enhances its binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
2-Fluoro-6-hydroxybenzamide can be compared with other similar compounds, such as:
2-Fluoro-4-hydroxybenzamide: Differing in the position of the hydroxyl group, which may affect its reactivity and biological activity.
2-Chloro-6-hydroxybenzamide: Substitution of fluorine with chlorine, which can influence its chemical properties and interactions.
6-Hydroxybenzamide: Lacking the fluorine atom, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-fluoro-6-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYGSKZXMZJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570197 | |
Record name | 2-Fluoro-6-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160748-95-8 | |
Record name | 2-Fluoro-6-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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